molecular formula C13H15BrN2O3 B13076870 tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate

Cat. No.: B13076870
M. Wt: 327.17 g/mol
InChI Key: OMPXRHRTXSMLDH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate is a brominated and methoxylated indazole derivative with a tert-butyl carbamate group at the 1-position. Indazoles are heterocyclic aromatic compounds with a benzene-fused pyrazole ring, often utilized in medicinal chemistry as kinase inhibitors, enzyme modulators, or intermediates in drug synthesis. The tert-butyl carbamate acts as a protective group, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methoxyindazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-6-5-8(18-4)7-9(10)11(14)15-16/h5-7H,1-4H3

InChI Key

OMPXRHRTXSMLDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced at the 5-position through a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The tert-butyl ester group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

  • Substituted indazoles (e.g., 3-amino-5-methoxy-1H-indazole-1-carboxylate).
  • Oxidized or reduced derivatives.
  • Carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.

    Chemical Biology: It serves as a probe to investigate enzyme activities and protein-ligand interactions.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate with structurally similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-Br, 5-OMe C₁₃H₁₅BrN₂O₃ 343.17 Intermediate for kinase inhibitors; reactive Br for cross-coupling
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate 3-NH₂, 5-Br C₁₂H₁₄BrN₃O₂ 312.16 Amine group enables nucleophilic reactions; precursor to DRAK inhibitors
tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate 3-Oxo, 5-Br C₁₂H₁₃BrN₂O₃ 313.15 Oxo group enhances hydrogen bonding; used in crystallography studies
tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate 3-Et, 5-Br C₁₄H₁₇BrN₂O₂ 325.20 Ethyl group increases hydrophobicity; potential CYP enzyme inhibitor
tert-Butyl 3-cyano-1H-indazole-1-carboxylate 3-CN C₁₃H₁₃N₃O₂ 259.27 Cyano group modifies electronic density; hazardous handling requirements

Key Observations:

  • Bromo vs. Amino at Position 3: Bromo substituents (e.g., in the target compound) facilitate cross-coupling reactions (e.g., Suzuki), while amino groups (as in the 3-NH₂ analog) enable amide bond formation or further functionalization .
  • Methoxy vs. Oxo at Position 5: Methoxy groups donate electron density via resonance, stabilizing the indazole ring, whereas oxo groups (e.g., 3-oxo derivative) participate in hydrogen bonding, affecting crystal packing and solubility .
  • Steric Effects: Bulky tert-butyl groups improve solubility in organic solvents, while smaller substituents like ethyl (3-Et) enhance lipophilicity, influencing membrane permeability in biological applications .

Physical and Chemical Properties

  • Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., cyclohexane, ethyl acetate) compared to polar derivatives like the 3-oxo compound .
  • Stability: Bromo and methoxy substituents increase thermal stability, whereas amino groups may require inert atmospheres to prevent oxidation .
  • Hydrogen Bonding: Methoxy and oxo groups participate in hydrogen bonding, as evidenced by crystallographic studies (e.g., SHELX-refined structures) .

Biological Activity

Tert-butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by a tert-butyl ester group, a bromine atom at the 3-position, and a methoxy group at the 5-position of the indazole ring. This compound has garnered attention due to its diverse chemical properties and potential biological activities, particularly in medicinal chemistry.

Pharmacological Properties

Indazole derivatives, including this compound, are known for their pharmacological properties. They exhibit activities against various diseases, including cancer and inflammation. The specific biological mechanisms of this compound require further investigation to elucidate its interactions with molecular targets.

Key Biological Activities

  • Antitumor Activity : Research indicates that indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and enzymes involved in tumor progression.
  • Binding Affinity Studies : Interaction studies have focused on understanding the compound's binding affinity with various biological targets, which is crucial for optimizing its structure for enhanced efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of indazole derivatives highlights how modifications in the substituents can significantly affect their biological activities. The presence of the bromine and methoxy groups in this compound may enhance its specificity in biological interactions compared to other indazole analogs.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several indazole derivatives, including this compound. The results demonstrated that compounds with similar structural features exhibited potent inhibitory effects on tumor cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations.

CompoundCell LineIC50 (nM)
Compound AHL608.3
Compound BHCT1161.3
This compoundTBD

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific kinases known to be involved in cancer pathways. The findings suggested that this compound could selectively inhibit certain kinases, thus providing a potential therapeutic avenue for further exploration.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. These synthetic routes are essential for modifying the compound to enhance its biological activity or to create more complex derivatives.

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